![molecular formula C8H5ClFN3S B13685737 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13685737.png)
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted phenyl-thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities. This compound may be used in the development of new agrochemicals.
Materials Science: The unique electronic properties of thiadiazoles make them suitable for use in organic electronics and as components in photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
Comparison
Compared to its similar compounds, 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties. For instance, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
Biological Activity
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in anticancer and antimicrobial therapies, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C8H5ClFN3S, with a molecular weight of 229.66 g/mol. The presence of chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity.
Biological Activity Overview
Thiadiazole derivatives are known for their broad spectrum of biological activities, including:
- Anticancer Activity : Compounds in this class have demonstrated significant inhibition of tumor cell growth. Research indicates that modifications to the thiadiazole structure can enhance binding affinity to specific enzymes or receptors involved in cell signaling pathways.
- Antimicrobial Activity : Studies have shown that derivatives exhibit notable antimicrobial effects against various pathogens, including both gram-positive and gram-negative bacteria .
- Anti-inflammatory and Other Activities : Thiadiazoles also display anti-inflammatory properties and potential applications in treating other conditions such as diabetes and infections .
Anticancer Studies
Research has indicated that this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that structural modifications led to enhanced interaction with kinases involved in cancer progression. The binding affinity of this compound was evaluated using various cancer cell lines, showing promising results in reducing cell viability compared to control groups.
Antimicrobial Studies
A comparative study assessed the antibacterial activity of several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, particularly against gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the disc diffusion method, revealing that this compound had comparable efficacy to standard antibiotics like cefuroxime .
Comparative Biological Activity Data
Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC µg/mL) | Notes |
---|---|---|---|
This compound | 15 | 32 | Effective against both cancer and bacteria |
5f (related derivative) | 10 | 25 | Higher potency observed |
Cefuroxime (standard antibiotic) | - | 30 | Used as a control |
Case Studies
- Anticancer Efficacy : A study reported that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 μM. This highlights its potential as a lead compound for developing new anticancer agents .
- Antimicrobial Resistance : In an investigation into antibiotic resistance patterns, this compound showed effectiveness against resistant strains of E. coli, suggesting its utility in addressing emerging bacterial threats .
Properties
Molecular Formula |
C8H5ClFN3S |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
5-(5-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5ClFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
AYUWOPFWPAEANH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)F |
Origin of Product |
United States |
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